6-(3-Nitrophenyl)pyridin-2-ol

Description

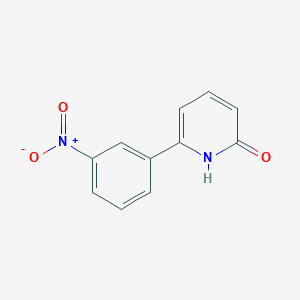

Structure

3D Structure

Properties

IUPAC Name |

6-(3-nitrophenyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11-6-2-5-10(12-11)8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDFUSNTLWVWBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682795 |

Source

|

| Record name | 6-(3-Nitrophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111110-56-5 |

Source

|

| Record name | 6-(3-Nitrophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis protocol for 6-(3-Nitrophenyl)pyridin-2-ol

An In-Depth Technical Guide to the Synthesis of 6-(3-Nitrophenyl)pyridin-2-ol

Executive Summary

This guide provides a comprehensive, technically detailed protocol for the synthesis of 6-(3-Nitrophenyl)pyridin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The described methodology is centered on the robust and versatile Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, this document is structured to deliver not only a step-by-step procedure but also the underlying scientific rationale, mechanistic insights, and practical troubleshooting advice. The protocol is designed for researchers, chemists, and drug development professionals, ensuring scientific integrity through verifiable citations and a self-validating experimental design.

Introduction and Strategic Rationale

Substituted pyridin-2-ol scaffolds are prevalent in numerous biologically active molecules and functional materials. The target molecule, 6-(3-Nitrophenyl)pyridin-2-ol (CAS No. 1111110-56-5), combines the pyridin-2-ol core with a nitrophenyl moiety, making it a valuable intermediate for the development of novel pharmaceuticals and organic electronics.[1][2][3] The nitro group, in particular, can serve as a handle for further chemical transformations, such as reduction to an amine, enabling the synthesis of diverse compound libraries.[4]

The synthesis of biaryl compounds like the target molecule is most effectively achieved through transition metal-catalyzed cross-coupling reactions.[5][6] Among these, the Suzuki-Miyaura coupling reaction stands out due to its mild reaction conditions, high functional group tolerance, commercial availability of stable boronic acid reagents, and the generally non-toxic nature of its boron-containing byproducts.[7][8] This makes it a preferred method in both academic and industrial settings.[5][9]

This guide will focus on the Suzuki coupling of a 6-halopyridin-2-ol with 3-nitrophenylboronic acid. This strategy provides a convergent and efficient route to the desired product.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki reaction is catalyzed by a Palladium(0) complex.[7][9] The mechanism is a well-established catalytic cycle involving three key steps:

-

Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (6-halopyridin-2-ol), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.[8][9] This step proceeds with retention of stereochemistry for vinyl halides.[9]

-

Transmetalation : The organoboron species (3-nitrophenylboronic acid) is activated by a base, forming a more nucleophilic boronate complex.[8] This complex then transfers the organic group (3-nitrophenyl) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[9]

-

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond of the final product, 6-(3-Nitrophenyl)pyridin-2-ol. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

The choice of ligand, base, and solvent is critical for the efficiency of the catalytic cycle. Phosphine ligands are commonly used to stabilize the palladium center and modulate its reactivity.[7]

Detailed Experimental Protocol

This protocol outlines the synthesis of 6-(3-Nitrophenyl)pyridin-2-ol from 6-bromopyridin-2-ol and 3-nitrophenylboronic acid.

Materials and Reagents

All reagents should be of high purity and used as received unless otherwise noted. Solvents should be anhydrous where specified.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 6-Bromopyridin-2-ol | C₅H₄BrNO | 173.99 | 1.00 g | 5.75 | 1.0 |

| 3-Nitrophenylboronic Acid | C₆H₆BNO₄ | 166.93 | 1.15 g | 6.90 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 332 mg | 0.288 | 0.05 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.59 g | 11.5 | 2.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | - |

| Water (deionized) | H₂O | 18.02 | 10 mL | - | - |

Step-by-Step Synthesis Procedure

Reaction Setup:

-

To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 6-bromopyridin-2-ol (1.00 g, 5.75 mmol), 3-nitrophenylboronic acid (1.15 g, 6.90 mmol), and potassium carbonate (1.59 g, 11.5 mmol).

-

Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add Tetrakis(triphenylphosphine)palladium(0) (332 mg, 0.288 mmol) to the flask under a positive flow of nitrogen.

-

Add 1,4-dioxane (40 mL) and water (10 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling nitrogen through it for 20-30 minutes.[6]

Reaction Execution: 5. With vigorous stirring, heat the reaction mixture to 90-95 °C using an oil bath. 6. Maintain the reaction at this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting 6-bromopyridin-2-ol indicates reaction completion.

Workup and Isolation: 7. After the reaction is complete, cool the mixture to room temperature. 8. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 20 mL). 9. Transfer the combined filtrate to a separatory funnel. 10. Add 50 mL of water and extract the aqueous layer with ethyl acetate (3 x 50 mL). 11. Combine the organic layers and wash with brine (1 x 50 mL). 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: 13. The resulting crude solid is purified by flash column chromatography on silica gel. 14. A gradient elution system, starting with 30% ethyl acetate in hexanes and gradually increasing to 60% ethyl acetate, is typically effective for separating the product from impurities. 15. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 6-(3-Nitrophenyl)pyridin-2-ol as a solid.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis.

Caption: Experimental workflow for the synthesis of 6-(3-Nitrophenyl)pyridin-2-ol.

Characterization of 6-(3-Nitrophenyl)pyridin-2-ol

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on both the pyridine and nitrophenyl rings. The chemical shifts and coupling constants will confirm the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the correct number of carbon signals corresponding to the molecular structure.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 216.19 g/mol .[2]

-

Melting Point: A sharp melting point range indicates high purity of the crystalline solid.

Safety and Troubleshooting

-

Safety Precautions:

-

Palladium catalysts and phosphine ligands should be handled in a fume hood. They can be toxic and air-sensitive.

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

-

Troubleshooting:

-

Low Yield: This may result from incomplete reaction or degradation of the catalyst. Ensure the reaction is run under strictly inert conditions and that solvents are properly degassed. The quality of the boronic acid is also crucial; it can degrade upon storage.

-

Incomplete Reaction: If TLC shows significant starting material after the specified time, additional catalyst (1-2 mol %) can be added. Alternatively, increasing the reaction temperature slightly or extending the reaction time may be necessary.

-

Difficult Purification: If the product is difficult to separate from byproducts (such as homocoupled boronic acid), optimizing the chromatography gradient or using a different stationary phase may be required.

-

Conclusion

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 6-(3-Nitrophenyl)pyridin-2-ol. The protocol described in this guide provides a clear, step-by-step pathway to obtaining the target compound in good yield and high purity. By understanding the underlying mechanism and paying close attention to experimental parameters, researchers can successfully apply this methodology to access this and other valuable biaryl compounds for further investigation in drug discovery and materials science.

References

- [No author given]. Synthesis and characterization of 2-hydroxy-pyridine modified Group 4 alkoxides. Inorganica Chimica Acta.

- [No author given]. 2-Hydroxypyridine synthesis. ChemicalBook.

- [No author given]. 2-Hydroxypyridine-N-oxide: An HOBt. Biosynth.

- [No author given]. Process of preparation of 2-hydroxypyridine-1-oxide and homologs. Google Patents.

- [No author given]. Application Notes and Protocols for Suzuki Coupling Reaction Using 3-Methyl-2-(4-nitrophenyl)pyridine. Benchchem.

- [No author given]. Process for the production of 2-hydroxypyridine. Google Patents.

- [No author given]. Negishi coupling. Wikipedia.

- [No author given]. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.

- [No author given]. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

- Fairhurst, R. A., et al. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. National Institutes of Health.

- [No author given]. 5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure.

- [No author given]. Negishi Coupling. Organic Chemistry Portal.

- [No author given]. Suzuki reaction. Wikipedia.

- [No author given]. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

- [No author given]. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.

- [No author given]. The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)(3))(2) as a catalyst. PubMed.

- [No author given]. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. MDPI.

- [No author given]. 1111110-56-5|6-(3-Nitrophenyl)pyridin-2-ol. BLDpharm.

- Vitaku, E., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.

- [No author given]. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry.

- [No author given]. Suzuki Coupling. Organic Chemistry Portal.

- Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health.

- [No author given]. Synthesis and properties of 6-methyl-4-(m-nitrophenyl)-3-cyanopyridin-2(1H)-ones, the corresponding pyridine-2(1H)-thiones, and their hydrogenated analogs. ResearchGate.

- [No author given]. Process for preparation of nitropyridine derivatives. Google Patents.

- [No author given]. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.

- [No author given]. Synthesis and antifungal activity of nitrophenyl-pyrazole substituted Schiff bases. ResearchGate.

- [No author given]. 6-fluoro-3-nitropyridin-2-ol (C5H3FN2O3). PubChemLite.

- [No author given]. Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega.

- Sudharani, K., et al. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Indo American Journal of Pharmaceutical Research.

- [No author given]. 3-Nitrophenyl pyrimidin-2-yl ether. National Institutes of Health.

- [No author given]. Pyridin-2-ol | 72762-00-6. ChemicalBook.

- [No author given]. Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.

- [No author given]. Nitration of pyridine-2,6-diamines. Google Patents.

- [No author given]. Recent applications of pyrazole and its substituted analogs. Semantic Scholar.

- [No author given]. diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1111110-56-5|6-(3-Nitrophenyl)pyridin-2-ol|BLD Pharm [bldpharm.com]

- 3. iajpr.com [iajpr.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. nobelprize.org [nobelprize.org]

A Mechanistic Guide to the Synthesis of 6-(3-Nitrophenyl)pyridin-2-ol for Drug Discovery Professionals

Introduction: The Pyridin-2-one Scaffold in Medicinal Chemistry

The pyridin-2-one moiety is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] Its prevalence in numerous FDA-approved drugs and clinical candidates stems from a unique combination of physicochemical properties. The scaffold features both hydrogen-bond donor and acceptor capabilities, allowing for versatile and strong interactions with biological targets.[1][2] Furthermore, the six-membered heterocyclic ring is metabolically stable and provides a rigid framework for the precise spatial orientation of various functional groups.

Pyridinone-containing molecules exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3] This versatility makes the pyridin-2-one core a high-value target for synthetic chemists and drug development professionals aiming to generate novel therapeutics. This guide provides an in-depth examination of a core synthetic mechanism for forming a substituted pyridin-2-one, using 6-(3-Nitrophenyl)pyridin-2-ol as a model compound. Understanding this mechanism is crucial for researchers seeking to design and synthesize diverse libraries of pyridinone derivatives for structure-activity relationship (SAR) studies.

Part 1: The Core Synthesis and Mechanism

The formation of the 6-(3-Nitrophenyl)pyridin-2-ol ring system is efficiently achieved through a convergent [3+3] annulation strategy. This approach involves the reaction of a three-carbon electrophilic synthon, an enaminone, with a three-atom nucleophilic fragment derived from an active methylene compound and a nitrogen source. This method is robust, modular, and allows for the creation of a wide array of substituted pyridinones.

Caption: High-level workflow for the [3+3] annulation synthesis.

Precursor Synthesis: Crafting the Key Building Blocks

Module A: Synthesis of the Enaminone Electrophile

The cornerstone of this synthesis is the formation of the α,β-unsaturated enaminone, 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one. This is reliably accomplished through the condensation of 3'-nitroacetophenone with dimethylformamide dimethyl acetal (DMF-DMA).

-

Mechanism: The reaction proceeds via initial addition of the enolate of 3'-nitroacetophenone to the electrophilic carbon of DMF-DMA, followed by the elimination of methanol to generate an intermediate. A second elimination of methanol yields the stable, conjugated enaminone product. The electron-withdrawing nitro group enhances the acidity of the methyl protons on the acetophenone, facilitating the initial enolate formation.

Module B: Generation of the Nucleophile

The nucleophilic partner is the enolate of a simple ester, such as ethyl acetate. The α-protons of esters are weakly acidic, requiring a strong, non-nucleophilic base for efficient deprotonation. Sodium ethoxide (NaOEt) in ethanol or the more powerful lithium diisopropylamide (LDA) are commonly used for this purpose.

The Key Annulation Reaction: A Step-by-Step Mechanism

The final construction of the pyridin-2-one ring is a sophisticated cascade involving Michael addition, cyclization, and aromatization. The process typically uses a source of ammonia, such as ammonium acetate, which serves as the ring's nitrogen atom.

-

Michael Addition: The nucleophilic α-carbon of the ethyl acetate enolate attacks the electrophilic β-carbon of the enaminone. This conjugate addition reaction forms a 1,5-dicarbonyl intermediate.

-

Amine Exchange & Cyclization: The dimethylamino group of the intermediate is displaced by ammonia (from ammonium acetate) to form a more reactive primary enamine. This is followed by a rapid intramolecular nucleophilic attack of the enamine's nitrogen atom onto the ester carbonyl carbon.

-

Aromatization: The resulting cyclic intermediate readily eliminates a molecule of ethanol. A subsequent tautomerization of the resulting dihydropyridinone to the more stable aromatic pyridin-2-ol system drives the reaction to completion.

Caption: The mechanistic cascade from precursors to the final product.

Part 2: Experimental Protocol & Data

The following protocol is a representative, self-validating procedure synthesized from established methodologies for pyridin-2-one formation.[3][4][5]

Table of Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| 3'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 10 | 1.0 |

| DMF-DMA | C₅H₁₃NO₂ | 119.16 | 12 | 1.2 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 20 | 2.0 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 20 | 2.0 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 30 | 3.0 |

| Toluene | C₇H₈ | 92.14 | - | Solvent |

| Ethanol | C₂H₅OH | 46.07 | - | Solvent |

Step-by-Step Procedure

-

Synthesis of 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one:

-

To a 100 mL round-bottom flask, add 3'-nitroacetophenone (1.65 g, 10 mmol) and toluene (30 mL).

-

Add dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol).

-

Fit the flask with a reflux condenser and heat the mixture to 110 °C for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure. The crude enaminone is often a solid and can be used in the next step without further purification.

-

-

Synthesis of 6-(3-Nitrophenyl)pyridin-2-ol:

-

To a new 250 mL three-neck flask under a nitrogen atmosphere, add ethanol (50 mL) and sodium ethoxide (1.36 g, 20 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl acetate (1.76 g, 20 mmol) dropwise with stirring. Stir for 30 minutes at 0 °C to form the enolate.

-

Dissolve the crude enaminone from the previous step in ethanol (20 mL) and add it dropwise to the enolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Add ammonium acetate (2.31 g, 30 mmol) to the mixture.

-

Heat the reaction to reflux (approx. 80 °C) for 6 hours.

-

Cool the reaction to room temperature and pour it into 200 mL of ice-cold water.

-

Acidify the aqueous mixture to pH ~5-6 with glacial acetic acid, which should induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

-

Data Summary

| Parameter | Expected Value |

| Appearance | Pale yellow to off-white solid |

| Yield | 60-75% (unoptimized) |

| Melting Point | >200 °C (typical for pyridinones) |

| ¹H NMR (DMSO-d₆, δ) | ~11.5 (br s, 1H, NH), 8.5-7.5 (m, 4H, Ar-H), 7.0-6.2 (m, 2H, vinyl-H) |

| MS (ESI+) | m/z = 217.06 [M+H]⁺ |

Part 3: Conclusion & Future Directions

This guide has detailed a robust and mechanistically sound [3+3] annulation pathway for the synthesis of 6-(3-Nitrophenyl)pyridin-2-ol. The core strength of this strategy lies in its modularity. By substituting the initial 3'-nitroacetophenone with other aryl, heteroaryl, or alkyl methyl ketones, a diverse array of 6-substituted pyridin-2-ols can be generated. Similarly, altering the active methylene component from ethyl acetate to other esters, amides, or nitriles allows for functionalization at other positions on the pyridinone ring. This synthetic flexibility is invaluable for drug development professionals, enabling the rapid generation of focused compound libraries essential for exploring structure-activity relationships and optimizing lead compounds.[2] The fundamental principles of the Michael addition-cyclization cascade are central to the construction of many heterocyclic systems and represent a key tool in the arsenal of the medicinal chemist.

References

-

Mechanism of the Kröhnke pyridine synthesis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Kröhnke pyridine synthesis. (2023, December 28). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Chikhalikar, S., Bhawe, V., Ghotekar, B., Jachak, M., & Ghagare, M. (2011). Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. The Journal of Organic Chemistry, 76(11), 4663-4666. [Link]

-

Chikhalikar, S., Bhawe, V., et al. (2011). Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry. [Link]

-

A review on synthesis of pyridine derivatives from chalcone as anti-microbial agents. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Dovepress. Retrieved January 19, 2026, from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]

Sources

- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

Spectroscopic Characterization of 6-(3-Nitrophenyl)pyridin-2-ol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-(3-nitrophenyl)pyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] As a substituted 2-pyridone, this molecule exhibits a crucial tautomeric equilibrium between its lactam (pyridin-2-one) and lactim (pyridin-2-ol) forms, which significantly influences its spectroscopic properties and chemical reactivity.[4][5] This guide delves into the theoretical underpinnings and practical applications of key spectroscopic techniques for the elucidation of its structure and electronic properties. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). For each technique, we will discuss the expected spectral features, rooted in data from analogous structures, and provide detailed, field-tested experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel pyridine derivatives.

Introduction: The Significance of 6-(3-Nitrophenyl)pyridin-2-ol and its Tautomerism

6-(3-Nitrophenyl)pyridin-2-ol belongs to the 2-pyridone class of heterocyclic compounds, which are recognized as "privileged scaffolds" in drug discovery due to their ability to act as hydrogen bond donors and acceptors.[3] The presence of the 3-nitrophenyl substituent introduces unique electronic and steric features, making this molecule a candidate for various biological and material applications.[1]

A fundamental aspect of the chemistry of 6-(3-Nitrophenyl)pyridin-2-ol is its existence as a pair of tautomers: the lactam form, 6-(3-nitrophenyl)pyridin-2(1H)-one, and the lactim form, 6-(3-nitrophenyl)pyridin-2-ol. The equilibrium between these two forms is highly sensitive to the solvent, temperature, and physical state.[6][7] In polar solvents and the solid state, the pyridone (lactam) form is generally favored due to intermolecular hydrogen bonding, while non-polar solvents can favor the hydroxypyridine (lactim) form.[7][8] This tautomerism is a critical consideration in interpreting spectroscopic data, as the observed spectrum is often a weighted average of the two forms or reflects the dominant tautomer under the experimental conditions.

Caption: Tautomeric equilibrium of 6-(3-Nitrophenyl)pyridin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 6-(3-nitrophenyl)pyridin-2-ol, both ¹H and ¹³C NMR will provide invaluable information on the carbon skeleton, proton environments, and the predominant tautomeric form in solution.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum will be characterized by signals corresponding to the protons on both the pyridin-2-ol/one and the nitrophenyl rings. The chemical shifts and coupling patterns will be indicative of the electronic environment and connectivity of the protons.

-

Pyridin-2-one Ring Protons: In the dominant lactam form, we expect three protons on the pyridinone ring. These will likely appear as doublets or triplets in the aromatic region (δ 6.0-8.0 ppm).

-

Nitrophenyl Ring Protons: The four protons on the 3-nitrophenyl ring will exhibit characteristic splitting patterns in the downfield region of the spectrum (δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group.

-

N-H Proton: A broad singlet corresponding to the N-H proton of the pyridone tautomer is expected, likely in the range of δ 10-13 ppm. The chemical shift of this proton can be highly dependent on the solvent and concentration.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyridinone H-3 | 6.2 - 6.5 | d |

| Pyridinone H-4 | 7.3 - 7.6 | t |

| Pyridinone H-5 | 6.5 - 6.8 | d |

| Nitrophenyl H-2' | 8.4 - 8.6 | s |

| Nitrophenyl H-4' | 8.1 - 8.3 | d |

| Nitrophenyl H-5' | 7.6 - 7.8 | t |

| Nitrophenyl H-6' | 7.9 - 8.1 | d |

| N-H | 10.0 - 13.0 | br s |

Table 1: Predicted ¹H NMR Chemical Shifts for 6-(3-Nitrophenyl)pyridin-2-one.

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework.

-

Carbonyl Carbon: A key indicator of the pyridone tautomer will be the presence of a signal for the carbonyl carbon (C=O) in the downfield region, typically around δ 160-165 ppm.

-

Pyridin-2-one and Nitrophenyl Carbons: The remaining aromatic carbons will appear in the range of δ 100-150 ppm. The carbon attached to the nitro group will be significantly deshielded.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 (C=O) | 160 - 165 |

| C-3 | 105 - 110 |

| C-4 | 138 - 142 |

| C-5 | 118 - 122 |

| C-6 | 148 - 152 |

| C-1' | 135 - 138 |

| C-2' | 120 - 124 |

| C-3' (C-NO₂) | 147 - 150 |

| C-4' | 123 - 127 |

| C-5' | 129 - 133 |

| C-6' | 130 - 134 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-(3-Nitrophenyl)pyridin-2-one.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.[6]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9] For 6-(3-nitrophenyl)pyridin-2-ol, the FT-IR spectrum will be crucial for identifying the dominant tautomer and confirming the presence of key functional groups.

Expected FT-IR Spectral Features

The vibrational frequencies in the FT-IR spectrum are characteristic of specific chemical bonds.[10]

-

N-H and O-H Stretching: The presence of a broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of N-H stretching in the pyridone form, likely broadened by hydrogen bonding.[11] In the case of the pyridin-2-ol tautomer, a broad O-H stretch would also be expected in a similar region.

-

C=O Stretching: A strong absorption band between 1640-1680 cm⁻¹ is a definitive marker for the carbonyl group (C=O) of the pyridone tautomer.[11] The absence or weakness of this band would suggest a prevalence of the pyridin-2-ol form.

-

NO₂ Stretching: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.[12]

-

C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[9]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch | 1640 - 1680 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1510 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |

Table 3: Predicted FT-IR Absorption Bands for 6-(3-Nitrophenyl)pyridin-2-one.

Experimental Protocol for FT-IR Spectroscopy

Caption: General experimental workflow for FT-IR analysis.

-

Sample Preparation (Solid State):

-

KBr Pellet Method: Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Place the prepared sample (KBr pellet or on the ATR crystal) in the sample compartment of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the frequencies of the major absorption bands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

Expected UV-Vis Spectral Features

The UV-Vis spectrum of 6-(3-nitrophenyl)pyridin-2-ol is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the carbonyl group.

-

π → π Transitions:* The conjugated system of the pyridinone and nitrophenyl rings will give rise to intense π → π* transitions, likely in the range of 250-350 nm.[13][14]

-

n → π Transitions:* A weaker n → π* transition associated with the carbonyl group of the pyridone tautomer may be observed at a longer wavelength, potentially overlapping with the π → π* bands.

-

Solvatochromism: The position of the absorption maxima can be sensitive to the polarity of the solvent (solvatochromism).[6] A shift to longer wavelengths (bathochromic or red shift) in more polar solvents is often observed for π → π* transitions.

| Electronic Transition | Expected λmax Range (nm) | Solvent Dependence |

| π → π* (Pyridinone) | 280 - 320 | Bathochromic shift in polar solvents |

| π → π* (Nitrophenyl) | 250 - 280 | Moderate |

| n → π* (Carbonyl) | 330 - 380 | Hypsochromic shift in polar solvents |

Table 4: Predicted UV-Vis Absorption Maxima for 6-(3-Nitrophenyl)pyridin-2-ol.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or water).

-

Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Scan the sample over a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the molar extinction coefficient (ε) is required, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Expected Mass Spectral Features

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of the compound (C₁₁H₈N₂O₃, molecular weight: 216.19 g/mol ). In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 217.06 would be expected.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways may include:

-

Loss of the nitro group (-NO₂) as NO₂ (46 Da) or NO (30 Da) and O (16 Da).

-

Cleavage of the bond between the two aromatic rings.

-

Loss of CO (28 Da) from the pyridone ring.

-

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.

-

Instrument Setup:

-

Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), use an appropriate mass analyzer to determine the exact mass and elemental composition.

-

-

Data Analysis:

-

Identify the molecular ion peak and any other significant adducts.

-

Propose structures for the major fragment ions to confirm the molecular structure.

-

Conclusion

The spectroscopic characterization of 6-(3-nitrophenyl)pyridin-2-ol requires a multi-technique approach to fully elucidate its structure and understand its tautomeric behavior. NMR spectroscopy provides the fundamental framework of the molecule, while FT-IR is key to identifying the dominant tautomer and functional groups. UV-Vis spectroscopy offers insights into the electronic properties of the conjugated system, and mass spectrometry confirms the molecular weight and provides fragmentation data for structural verification. By employing the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this and other novel pyridone derivatives, facilitating their development in various scientific and industrial applications.

References

-

Al-Omair, M. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. [Link]

-

Wikipedia. (2023). 2-Pyridone. [Link]

-

Caminati, W., & Grabow, J. U. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications. [Link]

-

Fujimoto, A., & Inuzuka, K. (1990). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Beames, J. M., et al. (2011). Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy. The Journal of Physical Chemistry. [Link]

-

Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

-

Singh, S., et al. (2022). Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. PubMed Central. [Link]

-

Alchem.Pharmtech. (n.d.). CAS 72762-00-6 | Pyridin-2-ol. [Link]

-

ResearchGate. (n.d.). pNA (a) and pyridine (b) QM/FQ and QM/FQFm UV-Vis spectra. [Link]

-

The Royal Society of Chemistry. (n.d.). 12 - Supporting Information. [Link]

-

El-Sayed, N. N. E., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]

-

Zhang, Q., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]

-

Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. [Link]

-

ResearchGate. (n.d.). Some 2-pyridone derivatives have important biological properties. [Link]

-

The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

-

Al-Zaydi, K. M. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

-

Bautista-Hernández, C. I., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

-

ResearchGate. (2016). Synthesis and properties of 6-methyl-4-(m-nitrophenyl)-3-cyanopyridin-2(1H)-ones, the corresponding pyridine-2(1H)-thiones, and their hydrogenated analogs. [Link]

-

NIST. (n.d.). pyridin-2-ol. NIST WebBook. [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

ResearchGate. (2025). (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

-

Weckhuysen, B. M., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. [Link]

-

PubChem. (n.d.). 6-fluoro-3-nitropyridin-2-ol. [Link]

-

MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. [Link]

-

ChemRxiv. (2022). Predicting the modulation of UV-vis absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electronic density. [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

-

ResearchGate. (n.d.). The ¹H and ¹³C NMR spectrums of 6a. [Link]

Sources

- 1. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemtube3d.com [chemtube3d.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 14. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-(3-Nitrophenyl)pyridin-2-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 6-(3-Nitrophenyl)pyridin-2-ol. As a molecule of interest in medicinal chemistry and materials science, its unambiguous structural characterization is paramount. This document serves as a key resource for researchers, scientists, and drug development professionals by detailing not only the predicted spectral data but also the underlying principles and experimental methodologies required for its acquisition. We will explore the compound's structural nuances, including its dominant tautomeric form, and interpret the influence of its electronic environment on chemical shifts and coupling constants. The guide includes a robust, self-validating experimental protocol for data acquisition and presents all predictive data in a clear, tabular format, supported by explanatory diagrams.

Introduction: Molecular Structure and Spectroscopic Significance

6-(3-Nitrophenyl)pyridin-2-ol is a bifunctional molecule featuring a pyridin-2-ol core linked to a 3-nitrophenyl substituent. This combination of a potentially tautomeric heterocyclic system and a strongly deactivating aromatic ring presents a rich subject for NMR analysis. The structural elucidation of such compounds is a critical step in drug discovery and chemical synthesis, confirming identity, purity, and conformation.

A crucial aspect of the pyridin-2-ol system is its existence in a tautomeric equilibrium with its 2-pyridone form. Quantum-chemical calculations and extensive experimental data have shown that for most substituted 2-hydroxypyridines, the 2-pyridone tautomer is significantly more stable and is the overwhelmingly dominant species in various solvents, particularly polar ones like DMSO.[1] Therefore, this guide will proceed with all spectral predictions and assignments based on the 2-pyridone structure: 6-(3-Nitrophenyl)-1H-pyridin-2-one .

The presence of the electron-withdrawing nitro (NO₂) group imposes a significant electronic effect on the phenyl ring, leading to predictable deshielding of specific protons and carbons, which serves as a key diagnostic tool in spectral assignment.[2][3]

Caption: Molecular structure and atom numbering scheme for NMR assignment.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and robust experimental protocol is essential. The following methodology is recommended for the analysis of 6-(3-Nitrophenyl)pyridin-2-ol.

Sample Preparation

-

Weighing: Accurately weigh 10–15 mg of the high-purity, dried compound.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity ensures good sample solubility and its deuterium signal provides a stable lock frequency. It also allows for the clear observation of the exchangeable N-H proton.

-

Dissolution: Dissolve the sample in 0.6–0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief sonication may be used if necessary.

Spectrometer Setup and ¹H NMR Acquisition

A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.[4]

-

Instrument Tuning: Tune and match the probe for the ¹H frequency.

-

Locking and Shimming: Lock onto the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').

-

Spectral Width: ~16 ppm, centered at approximately 8 ppm.

-

Acquisition Time: 3–4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16–32 scans.

-

Temperature: 298 K (25 °C).

-

¹³C NMR Acquisition

-

Instrument Tuning: Tune and match the probe for the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., Bruker 'zgpg30').

-

Spectral Width: ~220 ppm, centered at approximately 120 ppm.

-

Acquisition Time: 1–2 seconds.

-

Relaxation Delay (d1): 2–5 seconds.

-

Number of Scans: 1024–4096 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.[4]

-

Caption: Standard workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is predicted to display seven signals in the aromatic/olefinic region and one broad signal for the N-H proton. The chemical shifts are governed by the electronic effects within the two-ring system.

Key Interpretive Points:

-

N-H Proton: The N-H proton of the pyridone ring is expected to be a broad singlet significantly downfield (δ > 12 ppm) due to hydrogen bonding and its acidic nature.[5]

-

Nitrophenyl Ring Protons: The NO₂ group is strongly electron-withdrawing, causing significant deshielding of the protons on its ring, particularly those ortho and para to it.[2][6]

-

H-2': Located between two electron-withdrawing groups (the nitro group and the pyridone ring), this proton is expected to be the most downfield, appearing as a triplet or a narrow multiplet.

-

H-4' and H-6': These protons are ortho to the nitro group and will be shifted downfield, appearing as distinct doublet of doublets.

-

H-5': This proton is meta to the nitro group and will be the most upfield of the nitrophenyl protons, appearing as a triplet.

-

-

Pyridone Ring Protons: The protons on the pyridone ring will exhibit characteristic shifts and couplings.

-

H-3, H-4, H-5: These protons form a coupled system. H-4 will likely appear as a triplet (or more accurately, a doublet of doublets with similar J-values), flanked by H-3 and H-5 which will appear as doublets of doublets.

-

Table 1: Predicted ¹H NMR Data for 6-(3-Nitrophenyl)pyridin-2-ol (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | 12.0 - 12.5 | br s | - |

| H-2' | 8.60 - 8.70 | t | J ≈ 2.0 |

| H-4' | 8.25 - 8.35 | dd | J ≈ 8.2, 2.0 |

| H-6' | 8.15 - 8.25 | ddd | J ≈ 7.8, 2.0, 1.0 |

| H-5 | 7.80 - 7.90 | dd | J ≈ 9.2, 2.5 |

| H-5' | 7.70 - 7.80 | t | J ≈ 8.0 |

| H-4 | 7.45 - 7.55 | dd | J ≈ 9.2, 6.8 |

| H-3 | 6.40 - 6.50 | dd | J ≈ 6.8, 2.5 |

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals for the 11 carbon atoms in the molecule.

Key Interpretive Points:

-

C=O Carbon (C-2): The carbonyl carbon of the pyridone ring will be the most downfield signal, typically appearing in the δ 160-165 ppm range.

-

Nitro-substituted Carbon (C-3'): The carbon atom directly attached to the nitro group is significantly deshielded and is expected around δ 148 ppm.[2]

-

Quaternary Carbons: The other quaternary carbons (C-6, C-1') will also be visible, with their shifts influenced by their position relative to the heteroatoms and the other ring.

-

CH Carbons: The chemical shifts of the carbons bearing protons will be consistent with their electronic environments. Carbons on the nitrophenyl ring will be more downfield compared to a simple benzene ring, while those on the pyridone ring will show shifts characteristic of this heterocyclic system.

Table 2: Predicted ¹³C NMR Data for 6-(3-Nitrophenyl)pyridin-2-ol (in DMSO-d₆, 101 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 162.0 - 164.0 |

| C-6 | 150.0 - 152.0 |

| C-3' | 148.0 - 149.0 |

| C-4 | 140.0 - 142.0 |

| C-1' | 138.0 - 140.0 |

| C-5' | 130.0 - 131.0 |

| C-6' | 126.0 - 127.0 |

| C-5 | 122.0 - 124.0 |

| C-2' | 121.0 - 122.0 |

| C-4' | 120.0 - 121.0 |

| C-3 | 106.0 - 108.0 |

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of 6-(3-Nitrophenyl)pyridin-2-ol, based on its dominant 2-pyridone tautomer. By understanding the influence of the nitro-substituent and the inherent electronic properties of the pyridone ring, researchers can confidently assign the resulting spectra. The provided experimental protocol establishes a reliable method for obtaining high-quality data. This comprehensive approach, combining predictive data with sound experimental strategy, is invaluable for scientists engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

References

-

SpectraBase. (n.d.). 2-Hydroxypyridine. Retrieved from [Link]

- De Kowalewski, D. G., Contreras, R. H., & De Los Santos, C. (1989). 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure, 213, 201–212.

-

SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2(1H)-Pyridinone, 6-phenyl-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

- Cherry, W. R. (2020). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

-

ResearchGate. (2017). New cases of prototropic tautomerism in substituted pyridines. Retrieved from [Link]

Sources

- 1. Sci-Hub. 13C- and 1H-NMR spectra of 2-pyridone derivatives / Journal of Molecular Structure, 1989 [sci-hub.ru]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

crystal structure analysis of 6-(3-Nitrophenyl)pyridin-2-ol

An In-depth Technical Guide to the Crystal Structure Analysis of 6-(3-Nitrophenyl)pyridin-2-ol for Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth exploration of the methodologies and scientific reasoning behind the single-crystal X-ray diffraction analysis of 6-(3-nitrophenyl)pyridin-2-ol. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design. We will navigate the entire workflow, from the initial, crucial step of obtaining diffraction-quality crystals to the final analysis of the refined crystal structure. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the expert-level rationale that underpins each decision in the experimental process.

Introduction: The Significance of Structural Elucidation

The pyridin-2-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of a 3-nitrophenyl substituent at the 6-position of the pyridin-2-ol core in 6-(3-nitrophenyl)pyridin-2-ol creates a molecule with a unique electronic and steric profile. The nitro group, a strong electron-withdrawing group, can significantly influence the molecule's hydrogen bonding capabilities and overall conformation.

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a molecule. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for:

-

Understanding Molecular Conformation: How the molecule arranges itself in three-dimensional space.

-

Identifying Intermolecular Interactions: Uncovering the non-covalent forces that govern how molecules pack in the solid state, which can be a proxy for interactions with a biological target.

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

-

Informing Computational Modeling: Providing an accurate starting point for molecular docking and other in silico studies.

This guide will walk you through the process of analyzing the crystal structure of 6-(3-nitrophenyl)pyridin-2-ol, assuming the compound has been synthesized and is ready for crystallization.

The Art and Science of Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step in crystal structure analysis. The goal is to encourage the slow aggregation of molecules from a supersaturated solution into a highly ordered, repeating three-dimensional lattice.

Solvent Selection: A Rational Approach

The choice of solvent is critical and is guided by the principle of "like dissolves like." For 6-(3-nitrophenyl)pyridin-2-ol, a molecule with both polar (pyridin-2-ol, nitro group) and non-polar (phenyl ring) functionalities, a range of solvents should be screened.

Experimental Protocol: Solvent Screening for Crystallization

-

Solubility Testing:

-

Place a small amount (1-2 mg) of 6-(3-nitrophenyl)pyridin-2-ol into separate vials.

-

Add a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) dropwise at room temperature to assess solubility.

-

Categorize solvents as "high solubility," "moderate solubility," or "low solubility."

-

-

Ideal Crystallization System: An ideal system often involves a solvent in which the compound has moderate solubility at room temperature and higher solubility upon heating. This allows for crystallization by slow cooling. Alternatively, a binary solvent system (a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is not) can be used for vapor diffusion or liquid-liquid diffusion methods.

Crystallization Techniques

Several techniques can be employed to grow single crystals. The choice depends on the solubility properties of the compound.

-

Slow Evaporation:

-

Dissolve the compound in a solvent of moderate volatility (e.g., ethyl acetate) to create a near-saturated solution.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

-

Slow Cooling:

-

Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature to achieve saturation.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., methanol).

-

Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" (e.g., diethyl ether).

-

Over time, the anti-solvent will slowly diffuse into the solution containing the compound, reducing its solubility and promoting crystallization.

-

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Experimental Protocol: X-ray Diffraction Data Collection

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop.

-

Cryo-protection: The crystal is often flash-cooled in a stream of liquid nitrogen (100 K) to minimize radiation damage and thermal vibrations.

-

Data Collection:

-

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Modern diffractometers use CCD or CMOS detectors to capture the diffraction pattern.

-

The intensity and position of each diffraction spot are recorded.

-

Structure Solution and Refinement: From Diffraction to a 3D Model

The collected diffraction data is a reciprocal space representation of the crystal lattice. The process of converting this data into a real-space atomic model is known as structure solution and refinement.

Structure Solution

The "phase problem" is the central challenge in structure solution. While the intensities of the diffraction spots are measured, their phases are lost.

-

Direct Methods: For small molecules like 6-(3-nitrophenyl)pyridin-2-ol, direct methods are typically used. These are statistical methods that use the measured intensities to estimate the phases.

-

Patterson Methods: These methods are generally used for structures containing heavy atoms.

Structure Refinement

Once an initial model is obtained, it is refined to improve its agreement with the experimental data.

-

Least-Squares Refinement: The atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Difference Fourier Maps: These maps reveal the positions of missing atoms (e.g., hydrogen atoms) and can indicate disorder or incorrect atom assignments.

Analysis of the Crystal Structure: A Hypothetical Case Study

As the crystal structure of 6-(3-nitrophenyl)pyridin-2-ol is not publicly available, we will proceed with a hypothetical, yet chemically reasonable, set of data to illustrate the analysis process.

Table 1: Hypothetical Crystallographic Data for 6-(3-Nitrophenyl)pyridin-2-ol

| Parameter | Value |

| Chemical Formula | C₁₁H₈N₂O₃ |

| Formula Weight | 216.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.126(3) |

| c (Å) | 9.871(2) |

| α (°) | 90 |

| β (°) | 105.34(1) |

| γ (°) | 90 |

| Volume (ų) | 985.4(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.456 |

| R-factor (R1) | 0.045 |

| Goodness-of-fit (GOF) | 1.03 |

Intramolecular Geometry

The refined structure would provide precise bond lengths and angles. For instance, the C-N bond lengths in the nitro group would be expected to be around 1.47 Å. The geometry of the pyridin-2-ol ring would reveal its degree of aromaticity.

A key feature to analyze would be the torsion angle between the pyridinyl and phenyl rings. This angle would dictate the overall conformation of the molecule and is a result of the balance between steric hindrance and conjugative effects.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is governed by intermolecular forces. For 6-(3-nitrophenyl)pyridin-2-ol, we would expect to see:

-

Hydrogen Bonding: The hydroxyl group of the pyridin-2-ol moiety is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are potential acceptors. These interactions would likely play a dominant role in the crystal packing.

-

π-π Stacking: The aromatic phenyl and pyridinyl rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Diagram 1: Hypothetical Intermolecular Interactions

Caption: Potential intermolecular interactions in the crystal lattice of 6-(3-nitrophenyl)pyridin-2-ol.

Application in Structure-Based Drug Design

The experimentally determined crystal structure of 6-(3-nitrophenyl)pyridin-2-ol is a valuable asset in a drug discovery pipeline.

Diagram 2: Workflow for Structure-Based Drug Design

Caption: The role of the crystal structure in a typical structure-based drug design workflow.

The precise coordinates of the atoms can be used to:

-

Develop a Pharmacophore Model: Identify the key chemical features responsible for biological activity.

-

Perform Molecular Docking: Predict how the molecule might bind to a biological target.

-

Guide Lead Optimization: Suggest chemical modifications to improve binding affinity and selectivity.

Conclusion

The crystal structure analysis of 6-(3-nitrophenyl)pyridin-2-ol provides an unparalleled level of insight into its molecular architecture. This detailed structural information is not merely an academic curiosity; it is a critical tool that empowers medicinal chemists to make data-driven decisions in the complex process of drug discovery and development. The methodologies and analytical frameworks presented in this guide offer a robust foundation for researchers seeking to leverage the power of crystallography in their own work.

References

-

Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.

- Source: John Wiley & Sons

-

URL: [Link]

-

Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.

- Source: Oxford University Press

-

URL: [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Source: Intern

-

URL: [Link]

-

Jaskolski, M., & Dauter, Z. (2009). Practical Crystallography.

- Source: Intern

-

URL: [Link]

solubility of 6-(3-Nitrophenyl)pyridin-2-ol in different solvents

An In-depth Technical Guide to the Solubility of 6-(3-Nitrophenyl)pyridin-2-ol

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 6-(3-Nitrophenyl)pyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry.

Our approach transcends a mere presentation of data. We delve into the foundational principles governing the dissolution of this molecule, offering a framework for researchers to not only understand its solubility profile but also to rationally approach its formulation. The methodologies detailed herein are grounded in established principles of physical chemistry and are designed to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of solubility determination and its implications.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. 6-(3-Nitrophenyl)pyridin-2-ol possesses a unique combination of functional groups that dictate its interactions with various solvents.

-

Pyridin-2-ol Tautomerism: The pyridin-2-ol moiety can exist in equilibrium with its pyridone tautomer. This tautomeric equilibrium is influenced by the solvent environment and can significantly impact solubility. The lactam (pyridone) form presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the lactim (pyridin-2-ol) form has a hydroxyl group (O-H) that can act as both a hydrogen bond donor and acceptor.

-

Nitrophenyl Group: The presence of a nitro group (-NO2) on the phenyl ring introduces a strong electron-withdrawing effect and a significant dipole moment. This group can participate in dipole-dipole interactions and is a weak hydrogen bond acceptor.

-

Aromatic Systems: Both the pyridine and phenyl rings are capable of π-π stacking interactions, which can be a factor in both solubility and crystal packing.

These structural features suggest that 6-(3-Nitrophenyl)pyridin-2-ol will exhibit a complex solubility profile, with significant dependence on solvent polarity, hydrogen bonding capacity, and pH.

Theoretical Framework: Solvent-Solute Interactions

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more nuanced perspective considers the specific intermolecular forces at play between the solute (6-(3-Nitrophenyl)pyridin-2-ol) and the solvent.

-

Hydrogen Bonding: The ability of the pyridin-2-ol/pyridone moiety to act as both a hydrogen bond donor and acceptor is a primary driver of its solubility in protic solvents such as water, alcohols, and carboxylic acids. The nitro group can also act as a weak hydrogen bond acceptor.

-

Dipole-Dipole Interactions: The polar nature of the nitro group and the pyridin-2-ol ring system will lead to favorable dipole-dipole interactions with polar aprotic solvents like acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).

-

Van der Waals Forces: These non-specific interactions are present in all solvent-solute systems but are the dominant forces in nonpolar solvents such as hexanes and toluene. Given the polar nature of 6-(3-Nitrophenyl)pyridin-2-ol, its solubility in such solvents is expected to be low.

The interplay of these forces dictates the overall Gibbs free energy of dissolution. A negative Gibbs free energy change, indicating a spontaneous process, is favored when the energy released from solvent-solute interactions compensates for the energy required to overcome solute-solute and solvent-solvent interactions.

Experimental Determination of Solubility

The following protocol outlines the equilibrium solubility method, a gold-standard technique for accurately determining the solubility of a crystalline solid.

Materials and Equipment

-

6-(3-Nitrophenyl)pyridin-2-ol (crystalline solid, purity >99%)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide, hexanes)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline 6-(3-Nitrophenyl)pyridin-2-ol to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Analysis by HPLC:

-

Prepare a series of calibration standards of 6-(3-Nitrophenyl)pyridin-2-ol of known concentrations in a suitable solvent.

-

Analyze the filtered supernatant and the calibration standards by HPLC. The mobile phase and column should be chosen to achieve good peak shape and resolution.

-

Quantify the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating System and Quality Control

-

Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to perform a mass balance calculation, ensuring no significant degradation of the compound occurred.

-

Equilibration Time: As mentioned, confirming that the measured solubility does not change with further incubation time is essential.

-

Purity of Solid: The purity of the starting material should be confirmed by a suitable analytical method (e.g., HPLC, NMR). The crystalline form should also be characterized (e.g., by PXRD) as different polymorphs can have different solubilities.

Hypothetical Solubility Data

The following table presents a hypothetical solubility profile for 6-(3-Nitrophenyl)pyridin-2-ol at 25 °C. This data is for illustrative purposes to demonstrate how results would be presented.

| Solvent | Polarity Index | Hydrogen Bond Donor/Acceptor | Predicted Solubility (mg/mL) |

| Hexane | 0.1 | Non-polar | < 0.01 |

| Toluene | 2.4 | Aromatic | 0.1 - 0.5 |

| Ethyl Acetate | 4.4 | H-bond acceptor | 5 - 10 |

| Acetone | 5.1 | H-bond acceptor | 10 - 20 |

| Ethanol | 5.2 | H-bond donor/acceptor | 20 - 50 |

| Methanol | 6.6 | H-bond donor/acceptor | 30 - 60 |

| Acetonitrile | 5.8 | Weak H-bond acceptor | 5 - 15 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Strong H-bond acceptor | > 100 |

| Water | 10.2 | H-bond donor/acceptor | < 0.1 |

Interpretation of Hypothetical Data

-

Low Solubility in Non-polar Solvents: The negligible solubility in hexane is consistent with the polar nature of the molecule.

-

Moderate Solubility in Polar Aprotic Solvents: The increasing solubility from ethyl acetate to acetone and DMSO correlates with the increasing polarity and hydrogen bond accepting strength of these solvents.

-